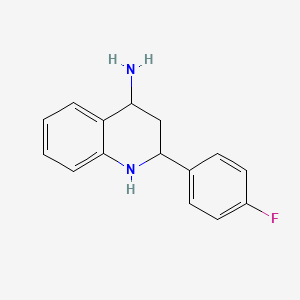

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine

CAS No.:

Cat. No.: VC15937479

Molecular Formula: C15H15FN2

Molecular Weight: 242.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15FN2 |

|---|---|

| Molecular Weight | 242.29 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |

| Standard InChI | InChI=1S/C15H15FN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15,18H,9,17H2 |

| Standard InChI Key | VNIZSWIJALWKTP-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C2=CC=CC=C2NC1C3=CC=C(C=C3)F)N |

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Properties

The compound’s IUPAC name, 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine, reflects its bicyclic structure, which combines a partially saturated quinoline ring with a fluorinated aromatic substituent. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1956331-95-5 | |

| Molecular Formula | ||

| Molecular Weight | 242.29 g/mol | |

| SMILES | NC1CC(C2=CC=C(F)C=C2)NC3=C1C=CC=C3 | |

| InChI Key | VNIZSWIJALWKTP-UHFFFAOYSA-N |

The tetrahydroquinoline core contributes to its conformational flexibility, while the 4-fluorophenyl group enhances lipophilicity, potentially influencing bioavailability. The amino group at position 4 introduces hydrogen-bonding capabilities, which are critical for interactions with biological targets.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR: Peaks corresponding to the aromatic protons of the quinoline and fluorophenyl rings appear in the 6.5–7.5 ppm range, while the amine protons resonate near 2.5–3.5 ppm.

-

NMR: The fluorinated carbon (C-F) is typically observed at ~160 ppm due to deshielding effects.

Mass Spectrometry:

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 242.29, consistent with the compound’s molecular weight. Fragmentation patterns further confirm the loss of the amino group (-17 Da) and fluorophenyl moiety (-95 Da).

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is employed to assess purity, with retention times varying based on solvent gradients.

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, often starting with the formation of the tetrahydroquinoline backbone. A typical pathway includes:

-

Cyclization: Condensation of aniline derivatives with cyclohexenone precursors to form the tetrahydroquinoline core.

-

Fluorophenyl Incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce the 4-fluorophenyl group.

-

Amination: Reductive amination or nucleophilic substitution to install the primary amine at position 4.

Example Reaction Scheme:

| Hazard Type | Precautionary Code | Measure |

|---|---|---|

| Skin/Irritation | P280 | Wear protective gloves and clothing |

| Inhalation Risk | P261 | Avoid breathing dust or vapors |

| Environmental Hazard | P273 | Prevent release into the environment |

Biological Activity and Applications

Pharmaceutical Research

The amino group’s nucleophilicity makes the compound a candidate for:

-

Prodrug Development: Conjugation with carboxylic acids to enhance solubility.

-

Enzyme Inhibition: Preliminary docking studies indicate potential binding to kinase active sites.

Analytical and Computational Tools

Mass Molarity Calculations

Researchers use the formula:

to prepare stock solutions for bioassays.

Computational Modeling

Density Functional Theory (DFT) simulations predict electrostatic potential maps, highlighting nucleophilic (amine) and electrophilic (fluorophenyl) regions.

Future Research Directions

-

In Vivo Toxicity Studies: Assess acute and chronic effects in model organisms.

-

Structure-Activity Relationships (SAR): Modify the fluorophenyl or amine groups to enhance potency.

-

Formulation Development: Explore nanoencapsulation for improved delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume